molecular formula C15H21NO4 B034475 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid CAS No. 105300-90-1

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid

Cat. No. B034475
CAS RN: 105300-90-1
M. Wt: 279.33 g/mol
InChI Key: JVKQXXXBFHIZTQ-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Fermentation Process: Industrial production primarily uses bacterial fermentation. The process involves fermenting plant-based ingredients such as sugar cane, sugar beets, cassava, or corn.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

Scientific Research Applications

  • Intermediate for Thymidylate Syntheses Inhibitors : It acts as a key intermediate in the synthesis of new thymidylate syntheses inhibitors (Yuan Guo-qing, 2013).

  • Pro-Drug for Anti-Cancer Drugs : It serves as a potential pro-drug for anti-cancer drugs, specifically for chlorambucil (J. Mann & L. Shervington, 1991).

  • Synthesis of Alpha-Amino Acids and Derivatives : The asymmetric synthesis of this compound is useful for synthesizing various alpha-amino acids and their derivatives (Robert M. Williams et al., 2003).

  • Studying Peptide Conformation : Its crystal structure reveals the role of N-methylation in determining peptide conformation (E. Jankowska et al., 2002).

  • Site-Selective Studies of Proteins : Amino acids like 4-(tert-butyl)phenylalanine and 4-(trimethylsilyl)phenylalanine, derived from this compound, are used for site-selective studies of proteins by NMR spectroscopy (Choy-Theng Loh et al., 2018).

  • Preparing Collagen Cross-Links : It is a key intermediate for preparing collagen cross-links (M. Adamczyk et al., 1999).

  • Solid-Phase Synthesis of Peptide Alpha-Carboxamides : Suitable for use as a handle in the solid-phase synthesis of peptide alpha-carboxamides (S. Gaehde & G. Matsueda, 2009).

  • Anti-Inflammatory Activity : The synthesized compound exhibits antiinflammatory activity (Khaled R. A. Abdellatif et al., 2013).

  • Synthesis of Anti-Cancer Agents : Shows potential in designing new anti-cancer agents, particularly for ovarian and oral cancers (Vivek Kumar et al., 2009).

  • Catalyst in Peptide Synthesis : H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines, useful in peptide synthesis and amine protection groups (A. Heydari et al., 2007).

  • Preparation of Chiral Ferrocenyl Ligand : Used in the preparation of a chiral ferrocenyl ligand for enantiomeric excess upgrades (M. Kubryk & K. Hansen, 2006).

  • Synthesis of Pyridines and Other Heterocycles : Useful as reactive substrates for the synthesis of pyridines, pyrazolines, isoxazoles, and triazoles (R. Adlington et al., 2000).

  • Vibrational Reporter of Local Environments : The nitrile symmetric stretch vibration of its derivative can be used as a vibrational reporter of local environments (C. Bazewicz et al., 2011).

  • Sensitive Application in 19F NMR : Derivatives like (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline are used in probes and medicinal chemistry for sensitive application in 19F NMR (Caitlin M. Tressler & Neal J. Zondlo, 2014).

  • Asymmetric Chemical Synthesis : The synthesized unsaturated β-amino acid derivatives are used in asymmetric chemical synthesis (S. Davies et al., 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302, H312, and H332 .

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h7-10H,4-6H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKQXXXBFHIZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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